3-Cyclobutene-1,2-dione, 3-amino-4-((3-(3-(1-piperidinylmethyl)phenoxy)propyl)amino)-
Overview
Description
It competitively antagonizes gastric secretion stimulated by histamine, pentagastrin, bethanechol, and food . This compound was initially developed by Bristol Myers Squibb Co. for the treatment of digestive system disorders .
Preparation Methods
The synthesis of BMY 25368 involves the condensation of 3-[3-(1-piperidinylmethyl)phenoxy]propylamine with 1-amino-2-methoxy-1-cyclobutene-3,4-dione in methanol, followed by treatment with hydrochloric acid . This method yields the hydrochloride form of the compound, which is commonly used in research .
Chemical Reactions Analysis
BMY 25368 undergoes various chemical reactions, primarily involving its role as a histamine H2 receptor antagonist. It competitively inhibits gastric acid secretion stimulated by histamine, pentagastrin, bethanechol, and food . The major products formed from these reactions are typically related to the inhibition of gastric acid secretion .
Scientific Research Applications
BMY 25368 has been extensively studied for its effects on gastric acid secretion. In a double-blind, placebo-controlled study, it was shown to significantly decrease median integrated 24-hour intragastric acidity and increase plasma gastrin concentration in healthy subjects . Additionally, it has been studied for its potential use in treating gastric ulcer disease in horses, where it was found to decrease hydrogen ion concentration and increase pH in a dose-response pattern
Mechanism of Action
BMY 25368 exerts its effects by competitively antagonizing the histamine H2 receptor, which is involved in the regulation of gastric acid secretion . By blocking this receptor, BMY 25368 inhibits the secretion of gastric acid, thereby reducing acidity in the stomach . This mechanism makes it effective in treating conditions related to excessive gastric acid secretion, such as ulcers .
Comparison with Similar Compounds
BMY 25368 is similar to other histamine H2 receptor antagonists, such as cimetidine, ranitidine, and famotidine. it is unique in its long-acting and potent inhibition of gastric acid secretion . Unlike some other H2 receptor antagonists, BMY 25368 has been shown to provide sustained control of intragastric acidity throughout the day and night with a single daily dose . This makes it a valuable compound for research and potential therapeutic applications.
Similar Compounds::- Cimetidine
- Ranitidine
- Famotidine
Properties
CAS No. |
86134-80-7 |
---|---|
Molecular Formula |
C19H25N3O3 |
Molecular Weight |
343.4 g/mol |
IUPAC Name |
3-amino-4-[3-[3-(piperidin-1-ylmethyl)phenoxy]propylamino]cyclobut-3-ene-1,2-dione |
InChI |
InChI=1S/C19H25N3O3/c20-16-17(19(24)18(16)23)21-8-5-11-25-15-7-4-6-14(12-15)13-22-9-2-1-3-10-22/h4,6-7,12,21H,1-3,5,8-11,13,20H2 |
InChI Key |
KSBYXRUNSLGUNE-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=CC=C2)OCCCNC3=C(C(=O)C3=O)N |
Appearance |
Solid powder |
86134-80-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BMY 25368 BMY-25368 SK and F 94482 SK and F-94482 SKF 94482 |
Origin of Product |
United States |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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